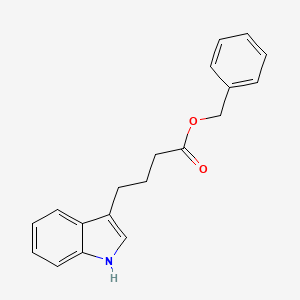

benzyl 4-(1H-indol-3-yl)butanoate

説明

Synthesis Analysis

The synthesis of benzyl 4-(1H-indol-3-yl)butanoate involves a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid. This precursor undergoes esterification to form ethyl 4-(1H-indol-3-yl)butanoate, followed by further chemical transformations to achieve various indole-based scaffolds. For example, a study demonstrated the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, then to 4-(1H-indol-3-yl)butanohydrazide, and subsequently to various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides through nucleophilic substitution reactions (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of benzyl 4-(1H-indol-3-yl)butanoate and its derivatives is confirmed through spectral and elemental analysis. This structural confirmation is crucial for understanding the compound's chemical behavior and its interaction with biological targets. The detailed molecular structure aids in the further development of indole-based compounds with potential therapeutic applications.

Chemical Reactions and Properties

Benzyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions that lead to the formation of novel compounds with significant biological activity. For instance, its transformation into oxadiazole scaffolds involves nucleophilic substitution reactions that are key to synthesizing compounds with urease inhibitory potential (Nazir et al., 2018).

科学的研究の応用

Urease Inhibition

- Benzyl 4-(1H-indol-3-yl)butanoate derivatives have been studied for their in vitro inhibitory potential against the urease enzyme. These derivatives exhibit significant inhibition, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).

Alkaline Phosphatase Inhibition

- Similar compounds have been evaluated for their inhibitory effects against alkaline phosphatase. They demonstrate potent inhibition relative to standards used, indicating potential medical applications in normal bone and teeth calcification (Abbasi et al., 2019).

Anticancer Activity

- Several studies have explored the potential of benzyl 4-(1H-indol-3-yl)butanoate analogs as anticancer agents. These compounds have shown moderate antitumor activity against various cancer cell lines, suggesting their usefulness in cancer treatment (Horishny & Matiychuk, 2020), (Penthala, Yerramreddy, & Crooks, 2011).

Neuropsychotropic Activity

- Research has also been conducted on the neuropsychotropic activity of indole-containing gamma-aminobutyric acid derivatives, including benzyl 4-(1H-indol-3-yl)butanoate. These compounds exhibit varied neuropsychotropic effects depending on their molecular structure (Berestovitskaya et al., 2018).

Chemical Synthesis and Applications

- The compound has also been used in various chemical syntheses, demonstrating its versatility in organic chemistry. For example, its derivatives have been used in the synthesis of tetrahydro-2(1H)-carbazolones, indicating its utility in creating complex organic structures (Wittekind & Lazarus, 1970).

Safety And Hazards

特性

IUPAC Name |

benzyl 4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJYIODZAOTVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363249 | |

| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 4-(1H-indol-3-yl)butanoate | |

CAS RN |

55747-37-0 | |

| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)